molecular formula C10H7F2NO B13607046 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

Cat. No.: B13607046
M. Wt: 195.16 g/mol
InChI Key: IITUTLRLYXRFKG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves the introduction of the difluoro group to an indole core. One common method is the reaction of indole with difluoroacetic acid or its derivatives under acidic conditions. The reaction may proceed through electrophilic substitution, where the difluoroacetic acid acts as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism are ongoing, and the exact molecular targets may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but with a trifluoro group instead of a difluoro group.

    1-(1H-Indol-3-yl)ethan-1-one: Lacks the difluoro group, making it less reactive in certain chemical reactions.

Uniqueness

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to the presence of the difluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one is a fluorinated indole derivative that has garnered attention due to its potential biological activities. The presence of fluorine atoms can significantly alter the pharmacological properties of organic compounds, making them more effective in various biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C9H7F2N Molecular Weight 183 15 g mol \text{C}_9\text{H}_7\text{F}_2\text{N}\quad \text{ Molecular Weight 183 15 g mol }

Synthesis methods typically involve the reaction of indole derivatives with fluorinated ketones through Friedel-Crafts reactions or other electrophilic aromatic substitution methods. These synthetic pathways not only yield the target compound but also allow for modifications that can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

This table illustrates the potential of the compound as an antimicrobial agent, with lower MIC values indicating higher potency.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Apoptosis Induction
In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers observed:

  • IC50 Value : 5.4 µM
  • Mechanism: Induction of caspase-dependent apoptosis pathways.

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors on cell membranes, altering signaling pathways that lead to cell death or growth inhibition.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. For instance, docking simulations with DNA gyrase revealed strong binding affinities, suggesting potential as an antibacterial agent.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interaction Type
DNA Gyrase-7.0Hydrogen bonds and van der Waals interactions

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2,2-difluoro-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7F2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H

InChI Key

IITUTLRLYXRFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)F

Origin of Product

United States

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